5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique pyrazolo[1,5-a]pyrimidin-7(4H)-one core structure, which is substituted with a methyl group, a methylamino group, and a phenylsulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, followed by the introduction of the methyl, methylamino, and phenylsulfonyl substituents. Common reagents and conditions used in these reactions include:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrazole and pyrimidine derivatives.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product formation.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it valuable for developing new chemical entities.
Biology: In biological research, the compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with molecular targets and pathways. The compound may exert its effects by:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways: Influencing cellular signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Phenylsulfonyl Substituted Compounds: Compounds with phenylsulfonyl groups exhibit similar chemical properties and reactivity.
Methylamino Substituted Compounds: These compounds have methylamino groups, which influence their biological activities and chemical behavior.
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-methyl-2-(methylamino)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-9-8-11(19)18-14(16-9)12(13(15-2)17-18)22(20,21)10-6-4-3-5-7-10/h3-8,15,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUIKDVOGCDSDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)NC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.